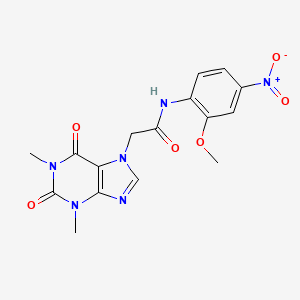![molecular formula C19H27NO3 B5134139 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5134139.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide, also known as BDMAEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the phenylacetamide family of compounds, which are known to have a wide range of biological activities. BDMAEA has been found to have a number of interesting properties that make it an attractive target for further investigation.
作用機序
The mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide is not fully understood, but it is believed to act on the central nervous system. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to bind to a specific receptor in the brain known as the sigma-1 receptor. This receptor is involved in a number of different processes in the brain, including pain perception and mood regulation.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to have a number of interesting biochemical and physiological effects. In addition to its analgesic properties, N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide has also been found to have antidepressant effects in animal models. It has also been found to have anti-inflammatory properties, and may have potential as a new treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide is that it is relatively easy to synthesize, and can be obtained in large quantities. However, one limitation of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are a number of different future directions that could be pursued in the study of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide. One area of interest is its potential as a new treatment for pain. Further studies will be needed to determine the optimal dose and administration route for N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide, as well as its safety and efficacy in humans.
Another area of interest is the potential use of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide as a new treatment for depression. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to have antidepressant effects in animal models, and may have potential as a new class of antidepressant drugs.
Finally, further studies will be needed to fully understand the mechanism of action of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide, and to determine its potential applications in other areas of scientific research.
合成法
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized using a number of different methods. One commonly used method involves the reaction of 3,4-dimethoxyphenylacetic acid with bicyclo[2.2.1]hept-2-ene in the presence of a catalyst. This reaction results in the formation of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide as a white crystalline solid.
科学的研究の応用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for a number of different scientific research applications. One area of interest is its potential as a novel analgesic agent. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-(3,4-dimethoxyphenyl)acetamide has been found to have potent analgesic effects in animal models, and may have potential as a new treatment for pain.
特性
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-12(16-9-13-4-6-15(16)8-13)20-19(21)11-14-5-7-17(22-2)18(10-14)23-3/h5,7,10,12-13,15-16H,4,6,8-9,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJGCXJSQJOYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-methylbenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5134057.png)
![allyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5134073.png)


![4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-phenylbenzenesulfonamide](/img/structure/B5134097.png)
![1,3-bis[(4-anilinophenyl)amino]-2-propanol](/img/structure/B5134100.png)
![N~1~-benzyl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5134103.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B5134111.png)


![propyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5134134.png)


![2-bromo-6-methoxy-4-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5134144.png)